4-(2,2-Dibromoacetyl)benzonitrile
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Overview
Description
4-(2,2-Dibromoacetyl)benzonitrile is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . It is a useful research chemical, particularly in the preparation of α,α-dihaloketones. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoacetyl)benzonitrile typically involves the bromination of acetylbenzonitrile. The reaction conditions often include the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled temperatures to ensure the selective bromination of the acetyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibromoacetyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various derivatives.
Oxidation Reactions: It can undergo oxidation to form different oxidized products
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
4-(2,2-Dibromoacetyl)benzonitrile is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,2-Dibromoacetyl)benzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which then reacts with nucleophiles to form the final product .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Similar in structure but with only one bromine atom.
4-(2,2-Dichloroacetyl)benzonitrile: Contains chlorine atoms instead of bromine.
4-(2,2-Difluoroacetyl)benzonitrile: Contains fluorine atoms instead of bromine
Uniqueness
4-(2,2-Dibromoacetyl)benzonitrile is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or halogen-substituted counterparts. This increased reactivity makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H5Br2NO |
---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
4-(2,2-dibromoacetyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H |
InChI Key |
FAAUFCFIFBFMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(Br)Br |
Origin of Product |
United States |
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